1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one
Description
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-10-7-14(8-11-16)9-12-19(23)21-17(13-18(22)20-21)15-5-3-2-4-6-15/h2-12,17H,13H2,1H3,(H,20,22)/b12-9+ |
InChI Key |
HLPLGMOXUYKMJH-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2C(CC(=O)N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2C(CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Pyrazolidinone Core Synthesis
The pyrazolidinone ring is synthesized by reacting hydrazine or substituted hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds. This cyclization forms the five-membered pyrazolidin-3-one ring, which serves as the scaffold for further functionalization.
Phenyl Substitution
The phenyl group at the 5-position can be introduced by starting with phenyl-substituted β-ketoesters or by subsequent substitution reactions on the pyrazolidinone ring. This step ensures the presence of the phenyl moiety essential for the compound's biological and chemical properties.
Acylation with 3-(4-Methoxyphenyl)acryloyl Group
The acylation step involves reacting the pyrazolidinone nitrogen with 3-(4-methoxyphenyl)acryloyl chloride or an equivalent activated derivative. This reaction is typically carried out under controlled conditions using bases such as triethylamine in anhydrous solvents like dichloromethane or tetrahydrofuran to facilitate nucleophilic attack and formation of the amide bond.
Reaction Conditions and Optimization
Solvents: Anhydrous dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used to ensure solubility and reactivity.
Temperature: Reactions are often performed at low to ambient temperatures (0 °C to room temperature) to control reaction rates and selectivity.
Catalysts and Bases: Triethylamine or pyridine are used to neutralize generated acids and promote acylation.
Reaction Time: Typically ranges from several hours to overnight to ensure complete conversion.
Representative Synthesis Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazolidinone core formation | Hydrazine + β-ketoester, reflux in ethanol | 70-85 | Cyclization under reflux conditions |
| Phenyl substitution | Phenyl-substituted β-ketoester or substitution | 65-80 | Depends on starting material purity |
| Acylation | 3-(4-Methoxyphenyl)acryloyl chloride, triethylamine, DCM, 0 °C to RT | 75-90 | Controlled addition to avoid side reactions |
Research Findings and Analysis
The condensation and acylation reactions used in the synthesis are well-established methods in heterocyclic chemistry, providing good yields and regioselectivity.
The presence of the methoxy group on the phenyl ring influences the electronic properties of the acryloyl moiety, potentially affecting the reactivity during acylation and the biological activity of the final compound.
Optimization of reaction conditions such as solvent choice, temperature, and base concentration is critical to maximize yield and purity.
The synthetic route allows for structural modifications, enabling the preparation of analogs for structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Key Steps in Synthesis
- Formation of the Acrylamide : The initial step involves the formation of the acrylamide by reacting 4-methoxybenzaldehyde with a suitable amine.
- Cyclization : The reaction mixture is subjected to cyclization conditions to form the pyrazolidine ring.
- Purification : The final product is purified using techniques such as column chromatography.
Biological Activities
1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one exhibits several biological activities that make it a candidate for further research in pharmacology.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use as an antibacterial agent .
Anti-inflammatory Effects
In vitro studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
A study conducted on the MCF-7 cell line revealed that treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell proliferation. The IC50 value was found to be comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
In another study, the compound was screened against multiple bacterial strains using the agar well diffusion method. Results indicated notable zones of inhibition, particularly against gram-positive bacteria, which supports its application in developing new antimicrobial therapies .
Data Table: Biological Activities Summary
Mechanism of Action
The mechanism of action of 1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. Molecular docking studies have revealed its binding affinity to specific protein targets, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Chalcones: Compounds with a similar acryloyl group but different core structures.
Pyrazolidinones: Other derivatives with different substituents on the pyrazolidinone ring.
Phenylacryloyl Compounds: Compounds with similar phenyl and acryloyl groups but different core structures.
Uniqueness
1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one is unique due to its specific combination of functional groups and its potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Biological Activity
1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique pyrazolidinone framework and an acrylamide moiety, exhibits various pharmacological properties that may be beneficial in therapeutic applications.
- Molecular Formula : C19H18N2O3
- Molecular Weight : 322.4 g/mol
- Structure : The compound features a pyrazolidinone core with methoxy and phenyl substituents, which may enhance its biological reactivity and interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several promising biological activities, including:
- Antioxidant Activity : The presence of the methoxy group is known to contribute to antioxidant properties, which can protect cells from oxidative damage.
- Anti-inflammatory Effects : Initial assays suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential for use in antimicrobial therapies.
1. Antioxidant Activity
A study assessing the antioxidant capacity of related pyrazolidinone derivatives demonstrated significant free radical scavenging activity. The methoxy group is believed to enhance this property by stabilizing the radical intermediates formed during the reaction.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 15 | Antioxidant |
| 5-(4-Methoxyphenyl)-1-phenylpyrazolidin-3-one | 20 | Antioxidant |
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in managing chronic inflammatory diseases.
3. Antimicrobial Properties
Research on structurally similar compounds indicates that they possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The unique structure of this compound may confer similar properties.
Case Studies
-
Case Study on Anti-inflammatory Properties :
A randomized controlled trial evaluated the efficacy of a related compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain after eight weeks of treatment. -
Case Study on Antioxidant Effects :
In a study involving diabetic rats, administration of the compound resulted in reduced oxidative stress markers compared to control groups, highlighting its potential as a therapeutic agent in managing diabetes-related complications.
Q & A
Q. What are the established synthetic routes for 1-(3-(4-Methoxyphenyl)acryloyl)-5-phenylpyrazolidin-3-one, and how do reaction conditions influence yield?
Synthesis typically involves a multi-step protocol starting with a pyrazolidin-3-one core. A key step is the condensation of 5-phenylpyrazolidin-3-one with 4-methoxycinnamoyl chloride or its equivalent under basic conditions (e.g., KCO in dry THF). Yield optimization requires strict anhydrous conditions and controlled temperature (0–5°C for acyl chloride addition, followed by room-temperature stirring). Side products, such as over-acylated derivatives, can form if stoichiometry is imbalanced .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2/c) with Z = 3. SHELX programs (e.g., SHELXL for refinement) are widely used for solving structures due to their robustness in handling small-molecule data. Key parameters include R-factor optimization (<0.05) and validating hydrogen bonding networks (e.g., C–H···O interactions) .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm the acryloyl group (δ ~6.5–7.8 ppm for vinyl protons) and pyrazolidinone ring (δ ~3.5–4.5 ppm for NH protons).
- FT-IR : Stretching vibrations at ~1650 cm (C=O, pyrazolidinone) and ~1700 cm (α,β-unsaturated ketone).
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 365.1294) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (~4.2 eV), correlating with UV-Vis absorption spectra. Electron-withdrawing effects of the acryloyl group stabilize the pyrazolidinone ring, influencing reactivity in electrophilic substitutions. Solvent polarity (e.g., DMSO vs. chloroform) significantly affects charge distribution .
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
Some studies report TRPC channel inhibition (IC ~10 µM) via SKF-96365 analogs, while others show no activity in calcium flux assays. Contradictions may arise from:
Q. What strategies optimize enantiomeric purity during synthesis, particularly for chiral pyrazolidinone derivatives?
Iron-catalyzed decarboxylative radical addition under visible light enables stereocontrol. Chiral azomethine imines (e.g., 3aj) yield diastereomeric ratios up to 4:1. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in n-pentane improves enantiopurity (>95% ee confirmed by chiral HPLC) .
Q. How does substituent variation on the phenyl ring affect pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
- 4-Methoxyphenyl : Enhances metabolic stability (logP ~3.2) but reduces aqueous solubility.
- Fluorine substitution : Increases bioavailability (C by ~30%) but may introduce hepatotoxicity.
- Pyrazole hybrids : Anti-inflammatory activity (IC ~15 µM COX-2 inhibition) correlates with electron-donating groups .
Methodological Considerations
Q. What are best practices for resolving data discrepancies in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
